molecular formula C9H8F2N2O4 B1591512 N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide CAS No. 97963-75-2

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide

Cat. No.: B1591512
CAS No.: 97963-75-2
M. Wt: 246.17 g/mol
InChI Key: QEQJDPGRNSQLFI-UHFFFAOYSA-N
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Description

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is a chemical compound characterized by its unique molecular structure, which includes a nitro group, a difluoromethoxy group, and an acetamide moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-(difluoromethoxy)phenol and nitration reagents.

  • Reaction Steps: The nitration of 4-(difluoromethoxy)phenol involves the use of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position, forming 4-(difluoromethoxy)-2-nitrophenol.

  • Acetylation: The resulting 4-(difluoromethoxy)-2-nitrophenol is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and implementing purification techniques to achieve high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as iron powder or tin chloride to convert the nitro group to an amino group.

  • Substitution: Substitution reactions may involve the replacement of the nitro group with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Iron powder, tin chloride, acidic conditions.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, nitroso compounds.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Amino derivatives, halogenated compounds.

Biochemical Analysis

Biochemical Properties

N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide has been found to interact with a variety of enzymes and proteins. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . This interaction could potentially influence a wide range of biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been shown to exhibit cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules and changes in gene expression . For example, it has been shown to bind to the active sites of DHFR, leading to the inhibition of this enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that similar compounds can have significant temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

These can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Given its known interactions with enzymes such as DHFR, it is likely involved in several metabolic pathways .

Transport and Distribution

Given its biochemical properties and interactions with various biomolecules, it is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Based on its known biochemical properties and interactions, it is likely that it is directed to specific compartments or organelles within the cell .

Scientific Research Applications

Chemistry: N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the difluoromethoxy group may enhance the compound's stability and reactivity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.

  • Receptors: It may bind to specific receptors, triggering signaling pathways.

  • DNA: Interaction with DNA can result in changes to gene expression and cellular functions.

Comparison with Similar Compounds

  • N-(4-(Difluoromethoxy)phenyl)acetamide: Lacks the nitro group, resulting in different reactivity and biological activity.

  • N-(2-nitrophenyl)acetamide: Different position of the nitro group, leading to distinct chemical properties.

  • 4-(Difluoromethoxy)nitrobenzene: Similar structure but without the acetamide group, affecting its applications.

Uniqueness: N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide stands out due to its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications.

Properties

IUPAC Name

N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O4/c1-5(14)12-7-3-2-6(17-9(10)11)4-8(7)13(15)16/h2-4,9H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQJDPGRNSQLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579277
Record name N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97963-75-2
Record name N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97963-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-(difluoromethoxy)-2-nitrophenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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